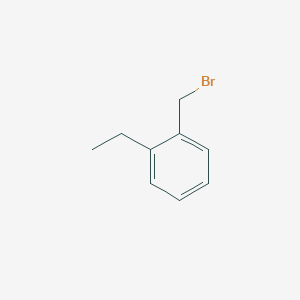

1-(Bromomethyl)-2-ethylbenzene

Description

Contextualizing 1-(Bromomethyl)-2-ethylbenzene within Benzylic Halide Chemistry

Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is, in turn, bonded to an aromatic ring. This structural motif renders them particularly reactive in nucleophilic substitution reactions. The high reactivity of benzylic halides is attributed to the stability of the intermediates formed during these reactions. chemistry.coachchemistrysteps.com For instance, in an SN1 reaction, the resulting benzylic carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring. chemistrysteps.com Similarly, the transition state in an SN2 reaction is also stabilized by the adjacent pi system of the benzene (B151609) ring. ucalgary.caquora.com

This compound is a primary benzylic halide, which typically favors reaction via an SN2 pathway. ucalgary.ca The presence of the ethyl group at the ortho position introduces specific electronic and steric effects that modulate its reactivity compared to unsubstituted benzyl (B1604629) bromide or its other isomers. The ethyl group is an electron-donating group (EDG) through an inductive effect, which slightly increases the electron density of the aromatic ring, potentially influencing the reaction rates. wikipedia.org

Furthermore, the ortho position of the ethyl group can exert a steric influence on the approach of nucleophiles to the benzylic carbon. This steric hindrance can affect the kinetics of substitution reactions. The interplay between these electronic and steric factors makes this compound a valuable substrate for studying the subtleties of benzylic halide reactivity.

Current Research Trajectories and Emergent Applications in Organic Synthesis

The utility of this compound lies primarily in its role as an electrophilic building block in organic synthesis. It allows for the covalent attachment of the 2-ethylbenzyl group to various nucleophilic substrates. This is a key strategy in the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

While specific research focusing exclusively on this compound is not extensively documented, the broader applications of substituted benzylic halides provide a clear indication of its potential research trajectories. For example, substituted benzyl halides are frequently used in the synthesis of biologically active compounds. Research has shown the use of similar building blocks in the preparation of benzimidazole (B57391) derivatives, which have been investigated for their cytotoxic effects on cancer cell lines. researchgate.net The synthesis of such compounds often involves the N-alkylation of a heterocyclic core with a suitable benzylic halide.

Moreover, the development of novel catalytic systems for asymmetric synthesis is a major focus of modern organic chemistry. chiralpedia.com Chiral ligands, which are central to many asymmetric transformations, can be synthesized using benzylic halides as precursors to introduce specific steric and electronic features. The unique substitution pattern of this compound makes it a candidate for incorporation into new ligand scaffolds.

Recent patent literature highlights the use of substituted benzylic halides in the synthesis of a wide range of compounds, from active ingredients in personal care products to precursors for complex pharmaceutical agents. google.comgoogle.com.qajohnwarner.org The reactivity of the bromomethyl group allows for its conversion into other functional groups, further expanding its synthetic utility. For instance, it can be used to form ethers, esters, amines, and carbon-carbon bonds through reactions with appropriate nucleophiles.

Below is a table summarizing some key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 57825-29-3 | nih.gov |

| Molecular Formula | C₉H₁₁Br | nih.gov |

| Molecular Weight | 199.09 g/mol | nih.gov |

| Boiling Point | 120-121 °C at 28 mmHg | |

| Computed XLogP3-AA | 3.3 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOYGHJCLXLZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481562 | |

| Record name | 1-(BROMOMETHYL)-2-ETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57825-29-3 | |

| Record name | 1-(BROMOMETHYL)-2-ETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Considerations for 1 Bromomethyl 2 Ethylbenzene

Regioselective Benzylic Bromination of 2-Ethyltoluene

The targeted substitution of a hydrogen atom on the carbon adjacent to the benzene (B151609) ring (the benzylic position) in 2-ethyltoluene is the most direct route to 1-(bromomethyl)-2-ethylbenzene. The increased reactivity of this position is attributed to the resonance stabilization of the resulting benzylic radical intermediate. orgoreview.comchemistrysteps.comlibretexts.org

Free Radical Halogenation Approaches for Side-Chain Bromination

Free radical halogenation is a cornerstone for synthesizing benzylic halides. This method involves the reaction of an alkylbenzene with elemental bromine (Br₂) under conditions that promote the formation of bromine radicals, such as heat or light. orgoreview.comthieme-connect.de The mechanism proceeds through a three-step chain reaction:

Initiation: Homolytic cleavage of the bromine-bromine bond to generate two bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a benzylic hydrogen from 2-ethyltoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ to yield this compound and a new bromine radical, which continues the chain. byjus.com

Termination: The reaction concludes when radical species combine. byjus.com

It is crucial to employ conditions that favor this pathway, as the use of a Lewis acid catalyst would instead promote electrophilic substitution on the aromatic ring. orgoreview.com The stability of the benzylic radical intermediate is a key factor in the regioselectivity of this reaction, making it more stable than other potential radical intermediates. chemistrysteps.compw.live

Photochemical Bromination Techniques

The use of light, particularly UV irradiation, is a common and effective method to initiate the free radical bromination of alkylbenzenes. thieme-connect.degoogle.com Photochemical bromination provides the necessary energy for the homolytic cleavage of Br₂, initiating the radical chain reaction. researchoutreach.org This technique can be highly selective for the benzylic position. thieme-connect.dersc.org

Continuous flow photochemical reactors offer a safe and efficient way to perform these reactions, allowing for precise control over reaction parameters and minimizing the handling of hazardous elemental bromine. researchoutreach.orgvapourtec.com Studies have shown that photobromination of toluene (B28343) derivatives can achieve high yields of the corresponding benzyl (B1604629) bromides. thieme-connect.de For instance, the photobromination of toluene in water has been reported to produce benzyl bromide in 98% yield. thieme-connect.de

Catalytic Bromination Strategies for Alkylbenzenes

Catalytic methods offer alternative pathways for benzylic bromination, often with improved selectivity and milder reaction conditions compared to traditional free-radical methods.

A greener approach to bromination involves transition-metal-free aerobic systems. These methods utilize oxygen from the air as the oxidant. nih.gov One such system employs an ionic liquid in catalytic amounts to promote the bromination of various C-H bonds using either sodium bromide/acetic acid or aqueous hydrobromic acid as the bromine source. nih.gov This methodology is noted for its high efficiency and broad substrate scope. nih.gov The development of metal-free oxidation systems is a significant area of research, aiming to provide environmentally benign alternatives to traditional metal-catalyzed processes. beilstein-journals.org

Ionic liquids (ILs) have emerged as promising media for a variety of chemical reactions, including bromination. mdpi.comresearchgate.net They can act as both solvents and catalysts, enhancing reactivity and selectivity. mdpi.com In the context of bromination, ionic liquids can facilitate the reaction of unprotected anilines with copper(II) bromide, leading to high yields and regioselectivity under mild conditions. beilstein-journals.org For benzylic bromination, ionic liquids have been used to promote transition-metal-free aerobic bromination. nih.gov The unique properties of ionic liquids, such as their low volatility and tunability, make them attractive for developing more sustainable chemical processes. mdpi.comnih.gov

N-Bromosuccinimide (NBS) is a widely used reagent for selective benzylic bromination, a reaction also known as the Wohl-Ziegler reaction. orgoreview.comwikipedia.org NBS provides a low, constant concentration of elemental bromine, which is generated in situ. This is advantageous as it minimizes side reactions, such as the addition of bromine to the aromatic ring. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by light. pw.livewikipedia.org

The mechanism involves the homolytic cleavage of the N-Br bond of NBS to initiate the radical chain. chemistrysteps.com The succinimidyl radical then reacts with HBr (formed during the propagation step) to generate a low concentration of Br₂. masterorganicchemistry.com This Br₂ then participates in the free-radical chain reaction as described previously. The use of NBS is particularly effective for the bromination of alkylbenzenes, showing high regioselectivity for the benzylic position due to the stability of the benzylic radical. pw.livelibretexts.org

Table 1: Comparison of Bromination Methods for Alkylbenzenes

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Free Radical Halogenation | Br₂, heat or light | Direct method | Can lead to over-bromination or ring substitution if not controlled |

| Photochemical Bromination | Br₂, UV light | High selectivity for benzylic position | Requires specialized photochemical equipment |

| Transition-Metal-Free Aerobic Bromination | O₂, NaBr/AcOH or HBr(aq), ionic liquid catalyst | "Green" approach, high efficiency | May require specific ionic liquids |

| Ionic Liquid Mediated Bromination | CuBr₂, ionic liquid | Mild conditions, high yields | May require metal catalysts in some systems |

| N-Bromosuccinimide (NBS) Bromination | NBS, radical initiator (e.g., AIBN), light, CCl₄ | High regioselectivity, minimizes side reactions | Use of toxic solvents like CCl₄ |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethyltoluene |

| Acetic acid |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl peroxide |

| Bromine |

| Carbon tetrachloride |

| Copper(II) bromide |

| Hydrobromic acid |

| Hydrogen bromide |

| N-Bromosuccinimide (NBS) |

| Sodium bromide |

Green Chemistry Principles in Bromination Methodology Development

The development of bromination methodologies for compounds like this compound is increasingly guided by the 12 Principles of Green Chemistry. These principles aim to create chemical processes that are safer, more efficient, and environmentally benign. acs.orgacs.org Key principles applied to bromination include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. acs.orgathensjournals.gr

Waste Prevention and Safer Solvents: Traditional benzylic bromination reactions often employed hazardous halogenated solvents like carbon tetrachloride (CCl₄) and reagents such as elemental bromine or N-Bromosuccinimide (NBS). lookchem.com These substances are now recognized for their environmental and health risks. Green chemistry encourages their replacement with less hazardous alternatives. For instance, developing bromination processes that can be conducted in safer solvents like ethyl acetate (B1210297) or even water significantly reduces the environmental impact. lookchem.cominnovareacademics.in The ideal "green" process minimizes waste by avoiding the use of auxiliary substances or choosing innocuous ones. acs.org

Atom Economy: This principle, developed by Barry Trost, emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with poor atom economy generate significant waste. For example, the Wittig reaction has a low atom economy, whereas a Diels-Alder reaction can be 100% atom economical. acs.org In the context of bromination, methods that utilize the bromine atom from a simple, efficient source without generating bulky, non-incorporated byproducts are preferred.

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org Many traditional bromination methods require heating or UV irradiation to initiate the radical reaction. lookchem.com The development of catalytic systems or highly reactive reagents that function effectively under mild conditions is a key goal of green chemistry, reducing the economic and environmental costs associated with energy consumption. athensjournals.gr

Selective Bromination Utilizing Alternative Reagents (e.g., NaBrO₃/NaHSO₃)

An alternative method for the selective benzylic bromination of alkylbenzenes, including the precursor to this compound, utilizes a combination of sodium bromate (B103136) (NaBrO₃) and sodium bisulfite (NaHSO₃). lookchem.com This approach offers a safer and more environmentally friendly alternative to traditional methods that use liquid bromine or NBS in halogenated solvents. lookchem.comresearchgate.net

The reaction is typically performed in a two-phase system, such as ethyl acetate and water, at room temperature. The NaBrO₃/NaHSO₃ reagent system is believed to generate a bromine radical (Br•) in situ, which facilitates the selective side-chain bromination. lookchem.com In contrast, when the reaction is carried out in a homogeneous system using solvents like acetonitrile (B52724), ring bromination becomes the major pathway, suggesting the involvement of an ionic bromine species (Br⁺). lookchem.comlookchem.com

Research findings indicate that this method can achieve good to excellent yields for the α-bromination of various toluenes. For example, p-methylbenzoic acid was converted to p-(bromomethyl)benzoic acid in 80% yield. lookchem.com The selectivity and mild reaction conditions make this a valuable and greener alternative for synthesizing compounds like this compound from 2-ethyltoluene.

| Substrate | Product | System | Yield (%) |

| Toluene | α-Bromotoluene | Two-phase (Ethyl Acetate/Water) | 72 |

| p-Chlorotoluene | p-Chloro-α-bromotoluene | Two-phase (Ethyl Acetate/Water) | 88 |

| p-Methylbenzoic acid | p-(Bromomethyl)benzoic acid | Two-phase (Ethyl Acetate/Water) | 80 |

| p-tert-Butyltoluene | p-tert-Butyl-α-bromotoluene | Two-phase (Ethyl Acetate/Water) | 63 |

| Toluene | o- and p-Bromotoluene | Homogeneous (Acetonitrile) | 55 (ring) |

Table 1: Representative yields for the bromination of various alkylbenzenes using the NaBrO₃/NaHSO₃ reagent system under different conditions. Data sourced from Kikuchi et al., 1998. lookchem.com

Indirect Synthetic Routes to this compound Precursors

Indirect routes to this compound involve the synthesis of an intermediate precursor, which is then converted to the final product. Common precursors include 2-ethylbenzyl alcohol and 2-ethylbenzoic acid. These multi-step syntheses provide alternative strategic approaches, particularly when the direct bromination of 2-ethyltoluene is not feasible or desirable.

Synthesis of 2-Ethylbenzyl Alcohol: 2-Ethylbenzyl alcohol can be synthesized by the reduction of 2-ethylbenzaldehyde. ontosight.ai A common and efficient method involves using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727). rsc.org The aldehyde is dissolved in the solvent and cooled, after which NaBH₄ is added portion-wise. The resulting alcohol can then be used to synthesize this compound through reaction with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Synthesis of 2-Ethylbenzoic Acid: 2-Ethylbenzoic acid is another key precursor. sigmaaldrich.com It can be prepared via several routes, including the hydrolysis of o-ethylbenzonitrile. lookchem.com This reaction is typically carried out under basic conditions, for example, by heating with potassium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol, achieving yields around 84%. lookchem.com Once synthesized, the carboxylic acid can be reduced to 2-ethylbenzyl alcohol, which is then brominated as described above. Alternatively, though less direct for this specific target, benzoic acid derivatives can sometimes be converted to benzyl bromides through more complex sequences.

Mechanistic Investigations of 1 Bromomethyl 2 Ethylbenzene Reactivity

Nucleophilic Substitution Reactions at the Benzylic Position

Nucleophilic substitution is a fundamental reaction class for benzylic halides like 1-(Bromomethyl)-2-ethylbenzene. ucalgary.ca In these reactions, an electron-rich nucleophile replaces the bromide ion, which acts as the leaving group. nih.gov The reaction can proceed through two distinct primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. The preferred pathway is determined by a combination of factors, including the stability of the potential carbocation intermediate, steric hindrance at the reaction center, the nature of the nucleophile, and the solvent environment. spcmc.ac.inlibretexts.org

The SN1 mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. dalalinstitute.com Although this compound is a primary halide, which typically disfavors the SN1 pathway, the formation of a benzylic carbocation is an exception. pearson.com The resulting 2-ethylbenzyl carbocation is significantly stabilized by resonance, where the positive charge is delocalized across the aromatic π-system. libretexts.orgvedantu.com This delocalization spreads the positive charge over four different carbon atoms, greatly enhancing the carbocation's stability compared to a simple primary alkyl carbocation. libretexts.orgzigya.com

The resonance structures of the 2-ethylbenzyl carbocation are depicted below:

Image illustrating the resonance structures of the 2-ethylbenzyl carbocation, showing the delocalization of the positive charge onto the ortho and para positions of the benzene (B151609) ring.

Furthermore, the ortho-ethyl group contributes to the stability of the carbocation through two electronic effects:

Inductive Effect: Alkyl groups are electron-donating and push electron density through the sigma bonds, helping to neutralize the positive charge on the benzylic carbon. quora.com

Hyperconjugation: The electrons in the C-H sigma bonds of the ethyl group can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge and increasing stability. libretexts.orgquora.com

Due to this enhanced stability, this compound can undergo SN1 reactions, particularly with weak nucleophiles in polar, protic solvents that can solvate and stabilize the ionic intermediates. libretexts.orgdalalinstitute.comlibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration. masterorganicchemistry.com

Table 1: Relative Stability of Various Carbocations This interactive table allows you to sort by relative stability to understand the factors influencing carbocation longevity.

| Carbocation Type | Example | Key Stabilizing Factors | Relative Stability |

|---|---|---|---|

| Methyl | CH₃⁺ | None | 1 (Least Stable) |

| Primary Alkyl | CH₃CH₂⁺ | Inductive Effect, Hyperconjugation | 2 |

| Secondary Alkyl | (CH₃)₂CH⁺ | Inductive Effect, Hyperconjugation | 4 |

| Benzylic | C₆H₅CH₂⁺ | Resonance | 5 |

Note: The stability of the 2-ethylbenzyl carbocation is expected to be slightly higher than the unsubstituted benzyl (B1604629) carbocation due to the additional inductive and hyperconjugation effects of the ethyl group.

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This reaction proceeds through a five-coordinate transition state. spcmc.ac.in As a primary halide, this compound is a suitable substrate for SN2 reactions. ucalgary.ca

However, the rate of SN2 reactions is highly sensitive to steric hindrance. libretexts.org The presence of the ethyl group at the ortho position of the benzene ring introduces significant steric bulk near the reaction center. This bulk hinders the "backside attack" of the incoming nucleophile, raising the energy of the crowded transition state and consequently slowing the reaction rate compared to an unsubstituted benzyl bromide. libretexts.orgyoutube.com The reaction rate diminishes significantly as the substitution on the carbon atom or adjacent atoms increases. libretexts.orgyoutube.com

Table 2: Effect of Steric Hindrance on Relative SN2 Reaction Rates This interactive table demonstrates how increasing the bulkiness of the substrate slows down the SN2 reaction. Click on the headers to sort the data.

| Substrate | Classification | Relative Rate |

|---|---|---|

| Methyl Bromide | Methyl | ~1000 |

| Benzyl Bromide | Primary Benzylic | ~150 |

| Ethyl Bromide | Primary Alkyl | ~50 |

| This compound | Ortho-Substituted Primary Benzylic | <150 (Slower than Benzyl Bromide) |

| Isopropyl Bromide | Secondary Alkyl | 1 |

Note: The values are illustrative and serve to show the trend. The exact rate for this compound would be slower than benzyl bromide due to the steric effect of the ortho-ethyl group.

The choice of nucleophile and solvent is critical in determining whether the substitution reaction follows an SN1 or SN2 pathway.

Nucleophile: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile. Strong, negatively charged nucleophiles (e.g., CN⁻, I⁻, RS⁻) favor the SN2 mechanism. libretexts.org In contrast, the SN1 reaction rate is independent of the nucleophile, so weak or neutral nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway, often acting as the solvent as well (a process known as solvolysis). libretexts.org

Solvent: The solvent plays a crucial role by stabilizing or destabilizing the reactants, transition states, and intermediates. wikipedia.org

Polar Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds and are excellent at solvating both cations and anions. They strongly stabilize the carbocation intermediate and the bromide leaving group in an SN1 reaction, thereby increasing its rate. libretexts.orglibretexts.org

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), acetonitrile) lack O-H or N-H bonds. They can solvate cations but are poor at solvating anions. This leaves the nucleophile less solvated and more "naked" and reactive, thus increasing the rate of SN2 reactions. wikipedia.org Some studies on benzyl bromides in acetonitrile (B52724) have shown that SN1 and SN2 mechanisms can occur concurrently. researchgate.net

For this compound, nucleophilic substitution is highly regioselective, occurring exclusively at the benzylic carbon. Substitution on the aromatic ring requires much harsher conditions. A potential "benzylic rearrangement" is not observed because it would involve the disruption of the stable aromatic ring. ucalgary.ca

While this compound is not chiral, the stereochemical outcome of substitution is a key mechanistic indicator.

SN1 Reaction: The intermediate is a planar carbocation. The nucleophile can attack from either face with equal probability. If the reaction were to create a new stereocenter (e.g., by using a chiral nucleophile or if the substrate were a secondary benzylic halide), a mixture of retention and inversion products (racemization) would be expected. masterorganicchemistry.com

SN2 Reaction: The reaction proceeds via a concerted backside attack, which results in a complete inversion of stereochemistry at the reaction center.

Influence of Nucleophile Structure and Solvent Environment on Reaction Kinetics

Radical Reactions Involving the Bromomethyl Group

Beyond ionic pathways, the bromomethyl group can participate in radical reactions. The benzylic C-Br bond can undergo homolytic cleavage to generate a 2-ethylbenzyl radical. This radical is, like the carbocation, stabilized by resonance with the adjacent aromatic ring.

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radical intermediates from stable precursors, including alkyl halides. nih.gov This technique can be applied to cleave the C-Br bond in this compound to generate the corresponding benzylic radical. nih.govacs.org

The general mechanism involves a photocatalyst (PC), typically a ruthenium or iridium complex, that becomes excited upon absorbing visible light (PC*). The excited photocatalyst can then engage in a single-electron transfer (SET) with the substrate. acs.org Two common pathways for generating a radical from an alkyl bromide (R-Br) are:

Reductive Quenching Cycle: The excited photocatalyst is quenched by a sacrificial electron donor (reductant), generating a more potent reductant (PC⁻). This species then transfers an electron to the C-Br bond, causing its cleavage into a radical (R•) and a bromide anion (Br⁻). nih.gov

Oxidative Quenching Cycle: The excited photocatalyst is quenched by an oxidant, generating a more potent oxidant (PC⁺). While less common for direct C-Br cleavage, this pathway is relevant for generating benzylic radicals from C-H bonds. rsc.orgchemrxiv.org

Once the 2-ethylbenzyl radical is formed, it is a versatile intermediate that can be trapped by various radical acceptors or nucleophiles to form new C-C, C-N, or C-O bonds, often with high selectivity. acs.orgrsc.org This method allows for the functionalization of the benzylic position under exceptionally mild conditions, avoiding the use of harsh reagents. chemrxiv.org

Giese Coupling Reactions with Electron-Deficient Alkenes

The Giese reaction provides a powerful method for carbon-carbon bond formation through the radical-mediated addition of an alkyl halide to an electron-deficient alkene. researchgate.netresearchgate.net In the context of this compound, the benzylic radical is generated from the C-Br bond, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as a tin hydride. This 2-ethylbenzyl radical can then add to a variety of electron-deficient alkenes. researchgate.netchemistryviews.org

The general mechanism involves the following key steps:

Initiation: A radical initiator generates a radical species that abstracts the bromine atom from this compound, forming the 2-ethylbenzyl radical.

Propagation: The 2-ethylbenzyl radical adds to the less substituted carbon of the electron-deficient alkene, creating a new carbon-centered radical. This new radical then abstracts a hydrogen atom from a hydrogen donor (e.g., tributyltin hydride) to yield the final product and regenerate the tin radical, which continues the chain reaction.

The reactivity and success of the Giese coupling are influenced by the nature of the electron-withdrawing group (EWG) on the alkene. ustc.edu.cn Common electron-deficient alkenes used in these reactions include acrylates, acrylonitrile, and vinyl sulfones. ustc.edu.cnrsc.org The reaction generally proceeds with high regioselectivity, with the benzyl radical adding to the β-position relative to the electron-withdrawing group. ustc.edu.cnrsc.org

Recent advancements have explored photocatalytic methods to generate benzyl radicals from benzyl halides for Giese-type reactions. chemistryviews.org These methods offer milder reaction conditions and avoid the use of toxic tin reagents. chemistryviews.org

Table 1: Examples of Giese Coupling Reactions with this compound

| Electron-Deficient Alkene | Product | Potential Yield |

| Methyl acrylate | Methyl 3-(2-ethylphenyl)propanoate | High |

| Acrylonitrile | 3-(2-Ethylphenyl)propanenitrile | Good |

| Phenyl vinyl sulfone | 1-(2-Ethylphenyl)-2-(phenylsulfonyl)ethane | Moderate to High |

Olefination Reactions Utilizing Benzylic Halides

This compound serves as a key substrate in various olefination reactions to synthesize substituted alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two prominent examples. wikipedia.orgmasterorganicchemistry.comwikipedia.org

Wittig Reaction:

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. wikipedia.orglibretexts.org For this compound, the corresponding phosphonium (B103445) ylide is prepared in a two-step sequence. First, the benzylic bromide undergoes an SN2 reaction with triphenylphosphine (B44618) to form a phosphonium salt. masterorganicchemistry.com Subsequent deprotonation with a strong base, such as n-butyllithium or sodium hydride, generates the highly nucleophilic ylide. masterorganicchemistry.comwikipedia.org

This ylide then reacts with an aldehyde or ketone. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. numberanalytics.comgold-chemistry.org Unstabilized ylides, like the one derived from this compound, typically favor the formation of (Z)-alkenes, especially when lithium-free conditions and non-polar solvents are used. wikipedia.orggold-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction:

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com This reagent is generally more nucleophilic than the corresponding Wittig ylide and often provides better yields. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. alfa-chemistry.comorganicchemistrydata.org

The synthesis of the required phosphonate ester involves the Michaelis-Arbuzov reaction, where this compound is reacted with a trialkyl phosphite. alfa-chemistry.comorganicchemistrydata.org Deprotonation of the resulting phosphonate with a base like sodium hydride generates the phosphonate carbanion, which then reacts with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com The HWE reaction typically shows high (E)-stereoselectivity, which is a key advantage over the Wittig reaction for the synthesis of trans-alkenes. wikipedia.orgsemanticscholar.org

Table 2: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Stereoselectivity | Generally (Z)-selective for unstabilized ylides wikipedia.orggold-chemistry.org | Generally (E)-selective wikipedia.orgsemanticscholar.org |

| Reactivity | Less reactive with hindered ketones commonorganicchemistry.com | More reactive, reacts with aldehydes and ketones organicchemistrydata.org |

| Byproduct Removal | Triphenylphosphine oxide (often requires chromatography) | Water-soluble phosphate ester (easy removal) alfa-chemistry.com |

Electrophilic Aromatic Substitution on the Ethylbenzene (B125841) Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. minia.edu.eghu.edu.jo The ethyl group is an ortho-, para-directing activator, while the bromomethyl group is a deactivating group due to the electron-withdrawing nature of the bromine atom. The interplay of these two substituents governs the regioselectivity of the substitution.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. rushim.ru Given the directing effects of the existing substituents, the major products would be 4-nitro-1-(bromomethyl)-2-ethylbenzene and 6-nitro-1-(bromomethyl)-2-ethylbenzene.

Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride, introduces an acyl group. libretexts.orglibretexts.org The acylation is expected to occur primarily at the positions para and ortho to the activating ethyl group, but steric hindrance from the adjacent bromomethyl group might disfavor the ortho position.

Friedel-Crafts Alkylation: Similar to acylation, alkylation introduces an alkyl group. libretexts.orglibretexts.org However, this reaction is often prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. libretexts.orgyoutube.com

The deactivating effect of the bromomethyl group generally makes the aromatic ring of this compound less reactive towards electrophilic attack compared to ethylbenzene itself. minia.edu.eg

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-(bromomethyl)-2-ethylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-2-ethylphenyl)methyl bromide |

| Bromination | Br₂, FeBr₃ | 1-(Bromomethyl)-4-bromo-2-ethylbenzene |

Elimination Reactions Complementary to Substitution Pathways

Elimination reactions of this compound can provide a route to vinyl-substituted aromatic compounds, which are valuable synthetic intermediates. These reactions compete with substitution pathways (SN1 and SN2). iitk.ac.inlibretexts.org The outcome of the reaction (elimination vs. substitution) is highly dependent on the reaction conditions, including the nature of the base, the solvent, and the temperature. libretexts.orgmasterorganicchemistry.com

Two primary elimination mechanisms are possible for this compound: E1 and E2.

E2 Mechanism: This bimolecular elimination is favored by strong, bulky bases and aprotic solvents. iitk.ac.inmasterorganicchemistry.com The base abstracts a proton from the ethyl group (specifically from the methylene (B1212753) carbon adjacent to the ring) concurrently with the departure of the bromide ion, leading to the formation of 2-vinyltoluene. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com

E1 Mechanism: This unimolecular elimination proceeds through a carbocation intermediate and is favored by weak bases, polar protic solvents, and higher temperatures. iitk.ac.inlibretexts.org The initial step is the slow departure of the bromide ion to form a primary benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. libretexts.org A subsequent deprotonation from the adjacent methylene of the ethyl group by a weak base (like the solvent) yields the alkene product. E1 reactions often compete with SN1 reactions. libretexts.org

According to Zaitsev's rule, when multiple alkene products are possible, the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In the case of this compound, elimination leads to the formation of 2-vinyltoluene.

Table 4: Factors Influencing Elimination vs. Substitution

| Factor | Favors Elimination (E1/E2) | Favors Substitution (SN1/SN2) |

| Base | Strong, bulky bases favor E2. Weak bases favor E1. iitk.ac.inmasterorganicchemistry.com | Strong, non-bulky nucleophiles favor SN2. Weak nucleophiles favor SN1. youtube.com |

| Solvent | Polar aprotic solvents favor E2. Polar protic solvents favor E1. iitk.ac.inlibretexts.org | Polar aprotic solvents favor SN2. Polar protic solvents favor SN1. |

| Temperature | Higher temperatures favor elimination. masterorganicchemistry.com | Lower temperatures generally favor substitution. |

Advanced Applications of 1 Bromomethyl 2 Ethylbenzene in Complex Molecule Synthesis

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are fundamental transformations in organic synthesis, allowing for the precise construction of carbon-carbon bonds. sorbonne-universite.fr 1-(Bromomethyl)-2-ethylbenzene is an effective substrate in several important palladium- and copper-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds. osti.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely used method for creating biaryl structures and other conjugated systems. libretexts.org this compound can participate in Suzuki-Miyaura reactions, where the bromomethyl group acts as the electrophilic partner. For instance, its coupling with arylboronic acids, catalyzed by a palladium complex, leads to the formation of diarylmethane derivatives. The reaction typically proceeds via an oxidative addition of the benzyl (B1604629) bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product. d-nb.info

The Negishi coupling offers an alternative approach, utilizing organozinc reagents. nrochemistry.com While organozinc compounds are highly reactive, they are also sensitive to moisture and air, necessitating anhydrous reaction conditions. nrochemistry.com The general mechanism involves the oxidative addition of the organohalide to a palladium(0) species, followed by transmetalation with the organozinc reagent and reductive elimination to form the carbon-carbon bond. nrochemistry.com This method can be applied to couple this compound with various organozinc partners.

The Heck reaction, another cornerstone of palladium catalysis, typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgnumberanalytics.com While the classical Heck reaction does not directly utilize benzyl halides like this compound as the primary halide partner, variations and tandem reactions can incorporate such motifs. For example, an alkene can be generated in situ from a related precursor, which then participates in a Heck-type coupling. rsc.org

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acids/esters | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.org |

| Negishi | Organozinc reagents | High reactivity, but requires anhydrous conditions. nrochemistry.com |

| Heck | Alkenes | Forms substituted alkenes, often with high stereoselectivity. wikipedia.orgnumberanalytics.com |

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, represent some of the earliest methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comoperachem.com The classical Ullmann condensation involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org Ullmann-type reactions have expanded to include the coupling of aryl halides with a variety of nucleophiles, including alcohols, amines, and thiols. unito.it

While traditionally requiring harsh conditions, modern advancements have led to the development of milder, catalytic versions of the Ullmann reaction. nih.govresearchgate.net These reactions can be used to couple this compound with various nucleophiles, leading to the formation of ethers, amines, and thioethers containing the 2-ethylbenzyl moiety. The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes reaction with the nucleophile.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis. beilstein-journals.org This approach utilizes a photocatalyst, typically an iridium or ruthenium complex, that absorbs visible light to initiate single-electron transfer (SET) processes, generating radical intermediates. rsc.org These reactive intermediates can then participate in a variety of bond-forming reactions.

In the context of this compound, photoredox catalysis can be employed to generate a 2-ethylbenzyl radical. This radical can then be coupled with a range of partners, including alkenes and other radical precursors. Nickel/photoredox dual catalysis, for example, has proven effective for C(sp²)–C(sp³) cross-couplings, allowing for the installation of alkyl groups onto aryl structures. acs.org This methodology provides a complementary approach to traditional palladium-catalyzed methods.

When a molecule contains multiple reactive sites, achieving chemo- and regioselectivity is a significant challenge. This compound itself presents a single reactive benzylic bromide. However, in more complex substrates containing the this compound moiety alongside other reactive functional groups (e.g., another halide on the aromatic ring), the ability to selectively react at one position over another is crucial. researchgate.netrsc.org

For instance, in a molecule containing both a benzylic bromide and an aryl bromide, the choice of catalyst and reaction conditions can dictate which C-Br bond undergoes oxidative addition. Generally, the C(sp²)-Br bond of an aryl bromide is more reactive towards palladium(0) catalysts than the C(sp³)-Br bond of a benzyl bromide in Suzuki-Miyaura couplings. d-nb.info This difference in reactivity allows for selective coupling at the aryl position while leaving the bromomethyl group intact for subsequent transformations. Conversely, specific ligand and catalyst systems can be designed to favor the reaction at the benzylic position. The ability to control this selectivity is a powerful tool in the design of complex synthetic routes.

Photoredox Catalytic Coupling Strategies

Synthesis of Heterocyclic Compounds Incorporating the 2-Ethylphenylmethyl Moiety

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The 2-ethylphenylmethyl group from this compound can be incorporated into various heterocyclic scaffolds, imparting specific steric and electronic properties to the final molecule.

The reactive bromomethyl group of this compound is an excellent electrophilic handle for intramolecular cyclization reactions to form heterocyclic systems. By tethering a nucleophilic group to the 2-ethylphenyl ring system, a subsequent intramolecular reaction with the bromomethyl group can lead to the formation of a new ring.

Multi-component Reactions for Novel Heterocycle Architectures

This compound, by virtue of its reactive benzyl bromide moiety, is a valuable electrophilic component in multi-component reactions (MCRs) for the construction of complex heterocyclic systems. wikipedia.org MCRs are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates the majority of the atoms from the starting materials. nih.govtandfonline.com This approach offers significant advantages, including reduced waste, lower costs, and shorter reaction times, making it a cornerstone of modern synthetic chemistry. nih.govtaylorfrancis.com

The utility of benzyl bromides, the class of compounds to which this compound belongs, has been demonstrated in the synthesis of highly substituted nitrogen-containing heterocycles. A notable example is the copper-catalyzed three-component "click" reaction involving a benzyl bromide, sodium azide, and a terminal alkyne. ua.es This reaction proceeds under ambient conditions in methanol (B129727) to produce fully substituted 5-alkynyl-1,2,3-triazoles. ua.es In this process, the benzyl bromide serves as the electrophile that installs the benzyl group onto the triazole ring, which is formed in situ.

A similar strategy employs microwave irradiation to accelerate the synthesis of 1,4-disubstituted 1,2,3-triazoles from benzyl bromide derivatives, sodium azide, and various alkynes, achieving high yields in minutes. rsc.org Research has also shown the application of related bromo-organic compounds, such as phenacyl bromides, in iron-catalyzed domino reactions to access 1,2,3,5-tetrasubstituted pyrroles. nih.gov Given these precedents, this compound is an ideal candidate for such MCRs, enabling the generation of diverse libraries of triazole or pyrrole-based compounds bearing a 2-ethylphenylmethyl substituent, which is of interest for further chemical and biological screening.

Role as a Versatile Building Block in Medicinal Chemistry Research

This compound is recognized as a versatile chemical building block in organic synthesis, particularly within the field of medicinal chemistry. ua.es Its structure combines a reactive bromomethyl group with a substituted aromatic ring, allowing for its incorporation into a wide array of more complex molecules. This reactivity makes it a key intermediate in the synthesis of compounds intended for pharmaceutical research and development. ua.es

Precursor in Natural Product Synthesis and Analogues (e.g., dihydrostilbenoids)

While specific literature detailing the use of this compound in the total synthesis of dihydrostilbenoids is not prominent, its structure makes it a theoretically ideal precursor for constructing the core 1,2-diarylethane skeleton of these natural products. Dihydrostilbenoids are valued for their diverse biological activities, and efficient synthetic routes to their analogues are of significant interest.

A plausible and chemically robust strategy to synthesize a dihydrostilbenoid analogue using this compound would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. In this proposed synthesis, this compound would react with a suitable arylboronic acid. The reaction would form a new carbon-carbon bond between the benzylic carbon of the starting material and the aromatic ring of the boronic acid, directly yielding the dihydrostilbenoid framework. This method is a cornerstone of modern organic synthesis for its reliability and functional group tolerance, underscoring the potential of this compound as a precursor for generating libraries of natural product analogues for biological evaluation.

Design and Synthesis of Pharmaceutically Relevant Scaffolds and Intermediates

The true power of this compound in medicinal chemistry lies in its application for creating and diversifying pharmaceutically relevant scaffolds. The reactive bromomethyl group serves as a versatile "handle" for introducing a wide range of chemical functionalities onto a core molecular structure.

A pivotal example of this strategy is seen in the development of anti-virulence agents targeting Gram-negative bacteria. Research has focused on a ring-fused dihydrothiazolo-2-pyridone scaffold, which acts as a "pilicide" by inhibiting the bacterial chaperone/usher pathway. To optimize the activity of this scaffold, a derivative featuring a C-7 bromomethyl group was synthesized. This intermediate proved to be exceptionally versatile for generating a library of new analogues. The reactive bromomethyl group enabled the introduction of various substituents through straightforward reactions, as detailed in the table below.

| Reaction Type | Reactant/Reagent Class | Substituent Introduced | Resulting Functional Group |

|---|---|---|---|

| Nucleophilic Substitution | Amines | Various alkyl and aryl amines | Amine |

| Nucleophilic Substitution | Alcohols | Various alcohols | Ether |

| Two-Step Sequence (Substitution then Acylation) | 1. Sodium Azide (NaN₃) 2. Amide Coupling Reagents | Amide functionalities | Amide |

| 1. Sodium Azide (NaN₃) 2. Sulfonyl Chlorides | Sulfonamide functionalities | Sulfonamide | |

| Suzuki-Miyaura Cross-Coupling | Arylboronic Acids | Aryl and heteroaryl groups | Carbon-Carbon Bond |

This table is based on research findings on the use of a C-7 bromomethyl substituted pilicide scaffold to introduce a variety of new functionalities. rsc.org

This "reactive handle" approach, using the bromomethyl group, allowed for the rapid and efficient optimization of the scaffold's biological activity, leading to the identification of new pilicides with enhanced potency. rsc.org This work exemplifies how this compound can be used to create similar intermediates, where the 2-ethylbenzyl moiety is a key part of a new chemical entity, and the bromomethyl group is the site for diversification to fine-tune pharmaceutical properties.

Development of Novel Polymeric Materials and Advanced Materials Research

The bromomethyl group makes this compound and its analogues valuable monomers and cross-linking agents in materials science for the synthesis of advanced polymers. The formation of covalent bonds between polymer chains, known as cross-linking, is fundamental to creating rigid, hard, and thermally stable materials. libretexts.org

A key application demonstrating the utility of this chemical motif is in the fabrication of ultra-thin, redox-active polymer films. In one study, 1,3,5-tris-(bromomethyl)benzene, a structural analogue of this compound, was used as a cross-linker in a layer-by-layer assembly process. academie-sciences.fr The bromomethyl groups react with nucleophilic sites on other polymer chains (in this case, viologen units) to form a stable, cross-linked network. academie-sciences.fr This process not only increases the concentration of redox-active species on the electrode surface but also enhances the stability of the resulting film. academie-sciences.fr

Furthermore, research on cross-linked polystyrenes has shown that bromomethyl groups on a polymer backbone are effective sites for post-polymerization modification. researchgate.net For instance, they can be selectively converted to aminomethyl groups using the Delépine reaction, even in the presence of other sensitive functional groups. researchgate.net This highlights the role of the bromomethyl functional group in creating functional polymers. In some cases, reactions with linear polymers containing benzyl halide groups can induce cross-linking, transforming a soluble polymer into an insoluble, robust network. researchgate.net These examples underscore the potential of this compound as a monomer or cross-linking agent for producing novel polymeric materials with tailored mechanical, thermal, or functional properties for advanced applications.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(Bromomethyl)-2-ethylbenzene. washington.edu It provides precise information about the chemical environment of each proton and carbon atom, enabling the confirmation of the substitution pattern and the conformation of the side chains.

¹H NMR and ¹³C NMR for Chemical Shift and Coupling Pattern Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethyl and bromomethyl groups. The aromatic region (typically δ 7.1-7.4 ppm) would present a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. docbrown.info The ethyl group would give rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), due to spin-spin coupling. docbrown.info The benzylic protons of the bromomethyl group (CH₂Br) are expected to appear as a singlet further downfield due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, nine distinct signals are expected: six for the aromatic carbons and three for the aliphatic carbons. The chemical shifts are influenced by the electronic effects of the substituents. The carbon of the bromomethyl group (C-Br) would appear in the aliphatic region, significantly shifted by the electronegative bromine. The carbons of the ethyl group and the aromatic carbons would resonate at characteristic frequencies, with the substituted aromatic carbons (C1 and C2) showing distinct shifts from the others. nih.govchemicalbook.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |

| Ethyl -CH₃ | Triplet, ~1.2 ppm | ~15 ppm | Coupled to the ethyl -CH₂- group. |

| Ethyl -CH₂- | Quartet, ~2.7 ppm | ~25 ppm | Coupled to the ethyl -CH₃ group. |

| Bromomethyl -CH₂Br | Singlet, ~4.5 ppm | ~33 ppm | Downfield shift due to electronegative Br. |

| Aromatic C-H | Multiplet, ~7.1-7.4 ppm | ~126-130 ppm | Four distinct signals for the aromatic protons. |

| Aromatic C-Et | - | ~144 ppm | Quaternary carbon attached to the ethyl group. |

| Aromatic C-CH₂Br | - | ~137 ppm | Quaternary carbon attached to the bromomethyl group. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments by revealing correlations between nuclei. cam.ac.ukslideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the connectivity within the ethyl group by showing a cross-peak between the methyl triplet and the methylene quartet. hmc.edu It would also help delineate the coupling network among the adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmc.edu An HSQC spectrum would link the proton signals of the ethyl and bromomethyl groups to their corresponding carbon signals, confirming their assignments. It would also connect each aromatic proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the substitution pattern. For example, correlations would be expected from the benzylic protons of the bromomethyl group to the C1, C2, and C6 carbons of the aromatic ring. Similarly, the methylene protons of the ethyl group would show correlations to the C1, C2, and C3 carbons, confirming the ortho arrangement of the substituents.

Dynamic NMR for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound, specifically the rotational barriers of the ethyl and bromomethyl groups. caltech.edu By acquiring spectra at variable temperatures, it is possible to observe changes in the line shape of the signals corresponding to the protons near the rotating groups. This analysis can provide quantitative data on the energy barriers (ΔG‡) for rotation around the C(aryl)-C(alkyl) bonds. Such studies reveal insights into the steric hindrance imposed by the adjacent substituents on their rotational freedom.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are effective for identifying the functional groups present in this compound. tandfonline.com

The IR spectrum would display characteristic absorption bands:

C-H Stretching: Aliphatic C-H stretches from the ethyl and bromomethyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches typically appear just above 3000 cm⁻¹. tandfonline.com

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. tandfonline.com

C-H Bending: Out-of-plane C-H bending vibrations in the 750-850 cm⁻¹ range can be indicative of the 1,2-disubstitution pattern on the benzene ring.

C-Br Stretching: A moderately strong absorption band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically around 600-700 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum. nih.gov

Interactive Table 2: Key IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Strong | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Ethyl, Bromomethyl |

| Aromatic C=C Stretch | 1450 - 1600 | Strong, Sharp | Aromatic Ring |

| CH₂ Scissoring | ~1450 | Medium | Ethyl, Bromomethyl |

| Aromatic C-H Bend (Out-of-Plane) | 750 - 850 | Medium | 1,2-Disubstituted Ring |

| C-Br Stretch | 600 - 700 | Medium-Strong | Bromomethyl |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. nist.gov For this compound (C₉H₁₁Br), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (monoisotopic mass: 198.00441 Da). nih.gov

The electron ionization (EI) mass spectrum is expected to show a characteristic fragmentation pattern:

Molecular Ion Peak ([M]⁺): The molecular ion peak would appear as a doublet at m/z 198 and 200, with roughly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Loss of Bromine ([M-Br]⁺): A prominent peak at m/z 119 would correspond to the loss of the bromine radical (·Br), forming the stable 2-ethylbenzyl cation.

Tropylium (B1234903) Ion Formation: This 2-ethylbenzyl cation (m/z 119) can rearrange to form a highly stable substituted tropylium ion.

Benzylic Cleavage: Loss of a methyl radical (·CH₃) from the ethyl group of the molecular ion is less common but can lead to a fragment at m/z 183/185.

Base Peak: The most abundant fragment, or base peak, is often the [M-Br]⁺ cation at m/z 119 due to its high stability. docbrown.info

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 198/200 | Molecular Ion [M]⁺ | [C₉H₁₁Br]⁺ | Isotopic pattern confirms one bromine atom. |

| 119 | [M - Br]⁺ | [C₉H₁₁]⁺ | Loss of a bromine radical. Likely the base peak. |

| 105 | [C₉H₁₁ - CH₂]⁺ or [C₈H₉]⁺ | [C₈H₉]⁺ | Loss of CH₂ from the m/z 119 fragment or loss of the bromomethyl radical from the molecular ion. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | A common fragment for substituted benzyl (B1604629) compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily involving the π-electron system of the benzene ring. sigmaaldrich.com this compound is expected to exhibit characteristic π → π* transitions. These typically appear as two main absorption bands: the intense E2-band around 210-220 nm and the weaker, fine-structured B-band around 260-270 nm. researchgate.net The positions and intensities of these bands are sensitive to the substitution pattern on the aromatic ring.

UV-Vis spectroscopy is also a valuable tool for monitoring reaction progress in real-time. For instance, in a substitution reaction where the bromomethyl group is replaced, the electronic environment of the chromophore changes. This can lead to a shift in the absorption maximum (λ_max) or a change in the molar absorptivity, allowing the rate of reaction to be followed spectrophotometrically.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Product Analysis

Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and other impurities, thereby enabling accurate purity assessment and analysis of reaction products. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. thieme-connect.de In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time, the time it takes for the compound to pass through the column, is a characteristic feature used for identification. sigmaaldrich.com As the separated components elute from the column, they enter the mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the fragments. uni.lu This allows for definitive identification and quantification of the compound and any impurities present.

For instance, analysis of reaction mixtures from the synthesis of this compound can be performed to check for the presence of unreacted starting materials or the formation of isomeric by-products.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Column | Petrocol DH, 100% Methyl Column, or similar non-polar capillary column sigmaaldrich.com |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) is a complementary technique used for the analysis of compounds that may not be sufficiently volatile or stable for GC analysis. torontech.com For this compound, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase. sigmaaldrich.comcarlroth.com A Diode Array Detector (DAD) can be employed to obtain UV spectra of the eluting peaks, which aids in peak identification and purity assessment. torontech.com A pure sample should yield a single, symmetrical chromatographic peak. The presence of other peaks indicates impurities, which can be quantified based on their peak area relative to the main component. ijrpc.com The development of a robust HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation between the target compound and potential impurities. ijrpc.com

Table 2: Representative HPLC Conditions for Purity Assessment

| Parameter | Value/Description |

|---|---|

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water ijrpc.com |

| Flow Rate | 1.0 mL/min ijrpc.com |

| Column Temperature | 25 °C (Ambient) ijrpc.com |

| Detector | UV at 220 nm or 254 nm sigmaaldrich.comijrpc.com |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

For a compound like this compound, which is a liquid under standard conditions, obtaining a single crystal suitable for X-ray diffraction would require low-temperature crystallization techniques. The sample would need to be carefully cooled until it solidifies into a single, well-ordered crystal. libretexts.org

While specific crystallographic data for this compound is not prominently available in published literature, the application of X-ray crystallography would yield invaluable structural information. evitachem.com This would include:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of the distances between atoms (e.g., C-C, C-Br bonds) and the angles between them.

Torsional Angles: Describing the conformation of the ethyl and bromomethyl groups relative to the benzene ring.

Intermolecular Interactions: Revealing how molecules pack together in the solid state, including any potential halogen bonding or van der Waals interactions.

Table 3: Potential Crystallographic Data Obtainable for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Parameters | a, b, c (lengths of cell axes); α, β, γ (angles between axes). |

| C-Br Bond Length | The precise distance between the benzylic carbon and the bromine atom. |

| C-C-Br Bond Angle | The angle formed by the phenyl carbon, the benzylic carbon, and the bromine atom. |

| Ring-CH₂-Br Torsion Angle | The dihedral angle defining the orientation of the bromomethyl group. |

Electron Diffraction Studies for Gas-Phase Structure Elucidation

Electron diffraction is a powerful technique for determining the molecular structure of compounds in the gas phase. Unlike X-ray crystallography, which probes the structure in a condensed, crystalline state, gas-phase electron diffraction (GED) provides information about the geometry of individual, isolated molecules, free from the influence of intermolecular packing forces. mdpi.com

In a GED experiment, a beam of high-energy electrons is passed through a gaseous sample of the compound. The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern of concentric rings. The analysis of the intensity and angular distribution of these scattered electrons allows for the determination of key structural parameters, primarily bond lengths, bond angles, and torsional angles.

No specific electron diffraction studies for this compound are currently found in the reviewed literature. However, such a study would be instrumental in comparing its gas-phase conformation to its solid-state structure (if determined by X-ray crystallography). This comparison can reveal subtle but important changes in molecular geometry caused by crystal packing effects. For flexible molecules like this compound, with its rotatable ethyl and bromomethyl groups, GED can provide insights into the preferred conformations and the barriers to internal rotation in the isolated state.

Table 4: Structural Parameters Derivable from Gas-Phase Electron Diffraction

| Parameter | Description |

|---|---|

| r(C-H) | Average carbon-hydrogen bond length. |

| r(C-C) aromatic | Average carbon-carbon bond length within the benzene ring. |

| r(C-C) ethyl | Carbon-carbon bond lengths in the ethyl substituent. |

| r(C-Br) | The internuclear distance between the benzylic carbon and bromine atoms in the gas phase. |

| ∠C-C-C | Bond angles within the ethyl group and at its attachment to the ring. |

| Torsional Angles | Information about the rotational orientation of the ethyl and bromomethyl groups relative to the plane of the benzene ring. |

Q & A

Q. Recommendations

- Use molecular sieves to maintain anhydrous conditions.

- Monitor reaction progress via GC-MS to identify optimal catalyst-substrate ratios .

Which analytical techniques are optimal for characterizing this compound?

Q. Standard Protocols

Q. Advanced Applications

- ²H Isotopic Labeling : Deuterated analogs (e.g., 1-(Bromomethyl-d₂)-2-ethylbenzene) synthesized using D₂O exchange enable mechanistic tracking via ²H NMR .

How does solvent choice impact reaction outcomes in SN2 substitutions?

Q. Solvent Effects Table

| Solvent | Dielectric Constant | Reaction Rate (k × 10³ s⁻¹) | Byproduct Formation |

|---|---|---|---|

| DMF | 37.0 | 1.5 | <5% |

| Ethanol | 24.3 | 0.8 | 15% |

| THF | 7.5 | 0.3 | 30% |

Polar aprotic solvents (DMF) maximize SN2 efficiency by stabilizing transition states, while protic solvents (ethanol) favor elimination .

What purification strategies are effective for isolating this compound?

Q. Basic Techniques

Q. Advanced Methods

How can computational chemistry aid in predicting reaction pathways?

Case Study: Regioselectivity Modeling

DFT simulations (B3LYP/6-31G*) predict the bromomethyl group’s activation energy for substitution is 15 kJ/mol lower than ring bromination. This aligns with experimental product distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.